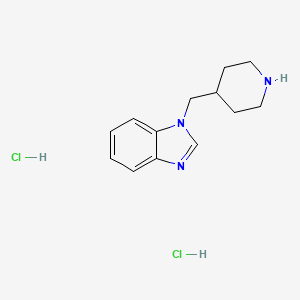
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride
Vue d'ensemble
Description
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, also known as P4M-BZDH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and is synthesized using a specific method.
Applications De Recherche Scientifique
DNA Interaction and Staining
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, belonging to the class of bis-benzimidazole compounds, shares structural similarities with Hoechst 33258, a well-known DNA minor groove binder. These compounds exhibit strong binding affinity to AT-rich sequences in the DNA minor groove, making them valuable tools in molecular biology for DNA staining and analysis. Hoechst derivatives, including 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride analogs, are extensively utilized in plant cell biology for chromosome and nuclear staining, facilitating the analysis of nuclear DNA content via flow cytometry and chromosome analysis. Their inherent ability to penetrate cellular membranes easily due to their lipophilic nature enhances their application in live-cell imaging and nuclear staining protocols (Issar & Kakkar, 2013).
Radioprotection and Enzyme Inhibition
Compounds structurally related to 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride have been investigated for their potential use as radioprotectors and topoisomerase inhibitors. This application is critical in the development of protective agents against radiation-induced DNA damage and as adjuvants in cancer therapy, where control over DNA replication and cell division is sought. By inhibiting topoisomerases, these compounds can prevent DNA overwinding during replication, making them valuable in studying DNA dynamics and as potential therapeutic agents in oncology (Issar & Kakkar, 2013).
Molecular Basis for DNA Sequence Recognition
The structural framework of 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride provides an excellent model for studying DNA sequence recognition and binding specificity. Research on analogs of this compound contributes significantly to understanding how minor groove binders interact with specific DNA sequences, offering insights into the molecular basis of sequence recognition. This knowledge is instrumental in rational drug design, especially in developing agents that can selectively bind to specific DNA regions, offering a targeted approach in gene therapy and molecular diagnostics (Issar & Kakkar, 2013).
Propriétés
IUPAC Name |
1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11;;/h1-4,10-11,14H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBSPFVIQBHWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



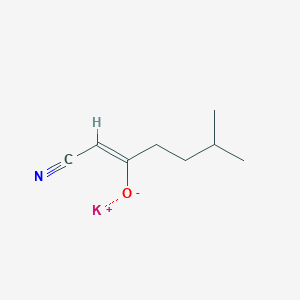

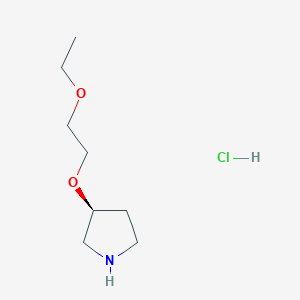
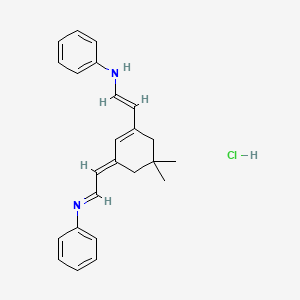
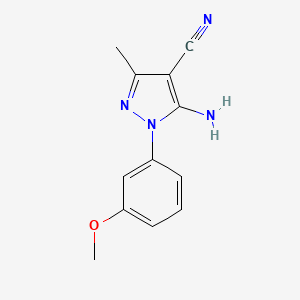
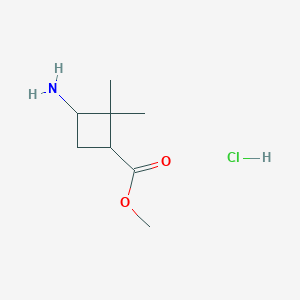
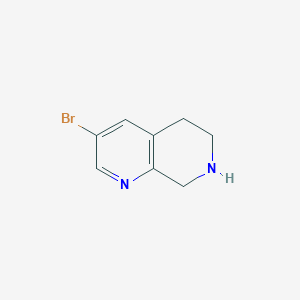
![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)
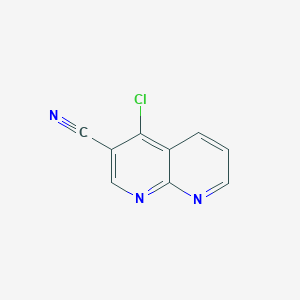
![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)


![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)